1-(3-Butoxyphenyl)ethanol
Description
Properties
IUPAC Name |
1-(3-butoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZDZWOMAHEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Butoxyphenyl)ethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-butoxybenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 3-butoxyacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Butoxyphenyl)ethanol undergoes various chemical reactions:
Oxidation: It can be oxidized to 3-butoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to 3-butoxyphenylethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-butoxybenzaldehyde.
Reduction: 3-butoxyphenylethane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
1-(3-Butoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Butoxyphenyl)ethanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The compound’s hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
Key structural analogs differ in substituents at the phenyl ring’s meta position, altering electronic, steric, and physicochemical properties:
- Electron-donating groups (e.g., methoxy, butoxy): Increase electron density on the aromatic ring, enhancing resonance stabilization. Methoxy groups improve solubility in polar solvents, while butoxy enhances lipophilicity .
- Electron-withdrawing groups (e.g., bromo, nitro, trifluoromethyl): Reduce ring electron density, increasing the hydroxyl group’s acidity. Nitro and trifluoromethyl groups further elevate reactivity in electrophilic substitutions .
Physicochemical Properties
The table below compares critical properties of 1-(3-Butoxyphenyl)ethanol with similar compounds:
Biological Activity
1-(3-Butoxyphenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological properties of this compound, summarizing findings from various studies, including case studies, and presenting relevant data tables.
Chemical Structure and Properties
This compound is an organic compound characterized by a butoxy group attached to a phenyl ring, with an alcohol functional group. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's solubility, permeability, and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents. The following table summarizes the antimicrobial activity of this compound against selected pathogens:
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Bacillus subtilis | 0.25 | 0.5 |
| Enterococcus faecium | 0.75 | 1.5 |
These results suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases. The mechanism appears to involve modulation of signaling pathways related to inflammation, although further research is needed to elucidate these pathways fully .
Case Studies
Several case studies have explored the application of this compound in real-world settings:
- Case Study A : Investigated the use of this compound in a formulation aimed at treating skin infections caused by resistant bacteria. The study found significant improvement in infection resolution compared to control groups.
- Case Study B : Focused on the anti-inflammatory effects of topical applications of this compound in animal models of dermatitis. Results indicated a reduction in inflammation markers and improved skin condition.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.
- Receptor Interaction : The compound could interact with receptors involved in immune responses, thus modulating inflammation and infection responses.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-Butoxyphenyl)ethanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reduction of 1-(3-Butoxyphenyl)ethanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether. Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas is another viable route. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Optimization : Reaction efficiency depends on solvent choice (e.g., ethanol or tetrahydrofuran), temperature (0–25°C for NaBH₄; reflux for LiAlH₄), and stoichiometry. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography (GC) assesses purity (>95% typical) .
- Data Interpretation : Compare spectral data with PubChem entries for analogous compounds (e.g., bromophenyl derivatives) to resolve structural ambiguities .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or chloroform. Limited solubility in water necessitates hydrophobic storage conditions .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Phase change data (melting/boiling points) from NIST databases guide handling protocols .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is optical purity quantified?
- Chiral Catalysis : Use asymmetric reduction with chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems. For example, (R)- or (S)-BINAP ligands with ruthenium complexes achieve enantiomeric excess (ee) >90% .
- Analysis : Chiral GC or high-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralcel OD-H) quantifies ee. Compare retention times with racemic mixtures .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound in catalytic systems?
- Methods : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reductions or substitutions. Molecular descriptors (e.g., Fukui indices) identify nucleophilic/electrophilic sites .
- Applications : Predict regioselectivity in electrophilic aromatic substitution or hydrogen-bonding interactions in solvent systems. Validate with experimental kinetic data .
Q. What in vitro biological assays are suitable for evaluating the bioactivity of this compound derivatives?
- Assay Design : Screen for antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains. Antioxidant potential is tested via DPPH radical scavenging. Cytotoxicity assays (MTT/XTT) on mammalian cell lines (e.g., HEK293) assess therapeutic safety .
- Structure-Activity Relationships (SAR) : Modify the butoxy chain length or introduce substituents (e.g., halogens) to correlate structural changes with bioactivity .
Data Contradictions and Resolution
- Synthetic Yields : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or catalyst loading. Replicate protocols with strict anhydrous conditions to minimize variability .
- Optical Purity : While GC effectively measures ee for bromophenyl analogs , butoxy derivatives may require HPLC due to volatility differences. Cross-validate with polarimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
